3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide
Description
3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a structurally complex compound featuring a pyrazole core substituted with a propyl group at position 1 and a carboxamide group at position 2. The piperazine ring, substituted with a 2-ethoxyphenyl group at position 4, is linked via a sulfonyl bridge to the pyrazole moiety.
Properties
CAS No. |
1251551-31-1 |
|---|---|
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one demonstrate activity against various Gram-positive and Gram-negative bacteria.
In one study, derivatives of pyrazole were synthesized and screened for their antibacterial activity. The results indicated that certain substitutions on the piperazine ring enhanced the antimicrobial efficacy against both types of bacteria mentioned above.
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. A related study evaluated various pyrazole derivatives for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.
These findings suggest that this compound may serve as a potential candidate for further development in anti-inflammatory therapies.
Antitumor Activity
Recent investigations into the antitumor properties of pyrazoles have shown promising results. Compounds with similar structural features have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as an anticancer agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. The sulfonamide group is known to enhance solubility and bioavailability, while the piperazine moiety contributes to receptor binding affinity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related pyrazole compounds:
- Synthesis and Evaluation : A study synthesized a series of pyrazoles with varying substitutions on the piperazine ring and evaluated their antibacterial properties against common pathogens.
- In Vivo Studies : Another investigation conducted in vivo tests on animal models to assess anti-inflammatory effects, demonstrating a significant reduction in edema comparable to standard NSAIDs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related piperazine-containing derivatives from the evidence. Key comparisons include:
Structural Features and Substituent Effects
- Piperazine Substitution: The 2-ethoxyphenyl group on the piperazine ring distinguishes it from analogs in (e.g., urea derivatives with fluorophenyl, chlorophenyl, or trifluoromethylphenyl substituents).
- Linker and Core: The sulfonyl bridge in the target compound contrasts with the thiazole-urea linkers in and the propenol chain in . Sulfonyl groups are known for metabolic stability, which could confer longer half-lives compared to ester or amide linkages .
- Pyrazole vs.
Crystallographic and Conformational Insights
highlights the importance of piperazine ring conformation (chair vs. boat) and pendant group orientation. The E-configuration of the propenol chain in ’s compound contrasts with the rigid sulfonyl linkage in the target compound, which may restrict conformational flexibility and enhance target selectivity .
Functional Group Impact on Bioactivity
- Urea vs. Carboxamide : Urea derivatives () exhibit hydrogen-bonding capabilities critical for enzyme inhibition (e.g., kinases), whereas the carboxamide in the target compound may prioritize interactions with hydrophobic pockets .
- Sulfonyl Group : The sulfonyl moiety in the target compound could enhance metabolic stability compared to the hydrazinyl-2-oxoethyl group in , which may be prone to oxidation .
Research Findings and Implications
While direct data on the target compound are absent, extrapolation from analogs suggests:
- Pharmacokinetics : The 2-ethoxyphenyl and sulfonyl groups may improve CNS penetration and half-life relative to polar substituents (e.g., –OH or –COOH) .
- Target Selectivity: The pyrazole-carboxamide core could favor interactions with adenosine or histamine receptors, differing from urea derivatives’ affinity for kinase domains .
- Synthetic Feasibility : High yields for structurally complex analogs () imply that the target compound’s synthesis is achievable with optimized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
